Cyclohexyloxyethyl p-toluenesulfonate
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Overview
Description
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclohexyloxy group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(cyclohexyloxy)ethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+2-(cyclohexyloxy)ethanol→2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Corresponding sulfides.
Scientific Research Applications
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the cyclohexyloxy group provides hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclohexyloxy)ethyl 4-ethylbenzene-1-sulfonate
- 2-(cyclohexyloxy)ethyl 4-chlorobenzene-1-sulfonate
- 2-(cyclohexyloxy)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H22O4S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-cyclohexyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 |
InChI Key |
KRXWJTNOTJLTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCCC2 |
Origin of Product |
United States |
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